
1,5-Di-tert-butyl-2,4-dimethoxy-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Di-tert-butyl-2,4-dimethoxy-benzene is an organic compound with the molecular formula C16H26O2. It is an aromatic compound characterized by the presence of two tert-butyl groups and two methoxy groups attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Di-tert-butyl-2,4-dimethoxy-benzene can be synthesized through the reaction of 1,4-dimethoxybenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Di-tert-butyl-2,4-dimethoxy-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in alcohol solvents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydroquinones.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Di-tert-butyl-2,4-dimethoxy-benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential antioxidant properties and its role in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of 1,5-Di-tert-butyl-2,4-dimethoxy-benzene involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, making it effective in stabilizing free radicals and preventing oxidative damage. Its molecular targets include reactive oxygen species (ROS) and other free radicals, which it neutralizes through electron transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but with different positions of the tert-butyl and methoxy groups.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Another isomer with tert-butyl and methoxy groups at different positions on the benzene ring.
Uniqueness
1,5-Di-tert-butyl-2,4-dimethoxy-benzene is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. This unique structure makes it particularly effective in applications requiring high stability and specific redox properties .
Eigenschaften
Molekularformel |
C16H26O2 |
|---|---|
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
1,5-ditert-butyl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)11-9-12(16(4,5)6)14(18-8)10-13(11)17-7/h9-10H,1-8H3 |
InChI-Schlüssel |
HGRGBKBPFHHYMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


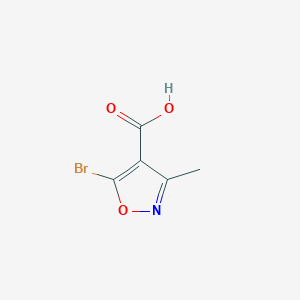
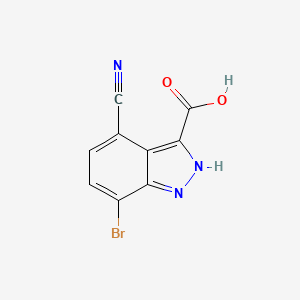
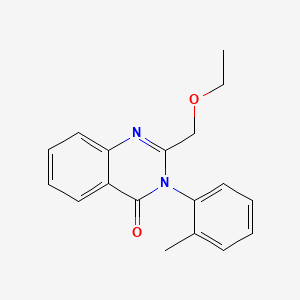
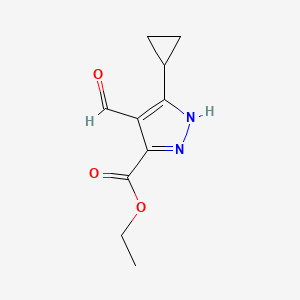
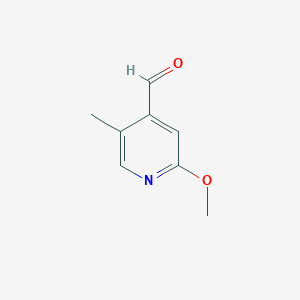
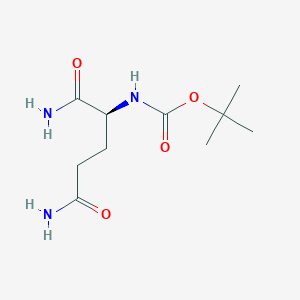
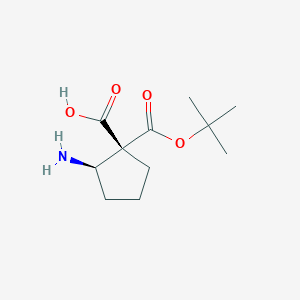
![1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone](/img/structure/B13936985.png)
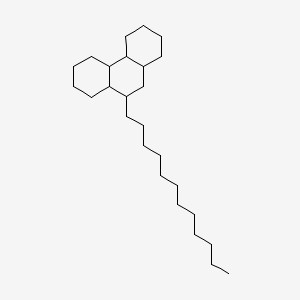

![6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13937010.png)
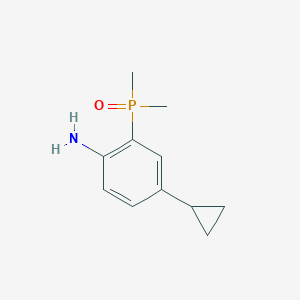
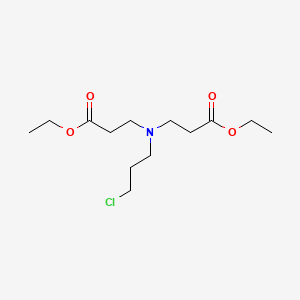
![5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B13937023.png)
